molecular formula C14H15N9O2 B2428510 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide CAS No. 338395-50-9

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide

Cat. No. B2428510
CAS RN: 338395-50-9
M. Wt: 341.335
InChI Key: ZQTLRCQGOKOVSG-UHFFFAOYSA-N
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Description

The compound “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their versatile biological activities and are present as a central structural component in a number of drug classes . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Scientific Research Applications

Anticancer Properties

The compounds derived from 1,2,4-triazole have been studied for their cytotoxicity against various cancer cell lines. Notably, some synthesized compounds exhibited higher cytotoxicity against melanoma cell lines compared to other cancer types. Certain compounds were identified as highly active in 3D cell cultures, potentially indicating their use as antimetastatic candidates due to their inhibitory effects on cancer cell migration (Šermukšnytė et al., 2022).

Antioxidant Activity

One particular derivative, synthesized from 1,2,4-triazol-3-ylthioacetohydrazide and acetophenone, demonstrated 1.5 times higher antioxidant capacity than the standard antioxidant butylated hydroxytoluene. This finding suggests the compound's potential as a more effective antioxidant agent (Šermukšnytė et al., 2022).

Fungicidal Activity

Compounds with a 1,2,4-triazol-1-yl structure have shown moderate to excellent fungicidal activity against certain fungi, specifically Cercospora arachidicola Hori. This suggests their potential use in protecting crops from fungal diseases (Mao et al., 2013).

Lipase and α-Glucosidase Inhibition

Certain synthesized compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide exhibited significant inhibitory activity against lipase and α-glucosidase enzymes. This indicates their potential therapeutic applications in treating diseases related to these enzymes, such as obesity and diabetes (Bekircan et al., 2015).

properties

IUPAC Name

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N9O2/c15-12(6-22-9-16-8-18-22)19-20-13(24)7-25-14-17-10-23(21-14)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,15,19)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTLRCQGOKOVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NN=C(CN3C=NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)N/N=C(/CN3C=NC=N3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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